molecular formula C15H12N2OS B2463380 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde CAS No. 956438-63-4

1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2463380
CAS No.: 956438-63-4
M. Wt: 268.33
InChI Key: VLKYAOHVKGPROV-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Activity

1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. Hamed et al. (2020) synthesized Schiff bases of chitosan using derivatives of this compound and evaluated their antimicrobial activity against various bacteria and fungi, showing that antimicrobial efficacy is dependent on the type of the Schiff base moiety (Hamed et al., 2020).

Synthesis and Chemical Properties

The compound has been used as a precursor in the synthesis of various novel heterocycles. For instance, Baashen et al. (2017) used a similar compound for synthesizing new heterocycles with potential applications in different fields (Baashen et al., 2017). Additionally, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles using 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a similar compound, to investigate their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

Antioxidant and Anti-Inflammatory Activity

Sudha et al. (2021) explored the antioxidant and anti-inflammatory activities of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to this compound. They found that some of these compounds showed significant activity in these areas (Sudha et al., 2021).

Antitumor and Antibacterial Activities

El-Zahar et al. (2011) synthesized derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (a similar compound) and evaluated their antitumor and antibacterial activities, finding that some derivatives exhibited significant efficacy (El-Zahar et al., 2011).

Analgesic Activity

Kenchappa et al. (2020) synthesized derivatives of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde, structurally similar to the target compound, and evaluated their analgesic and anti-inflammatory activities, showing that some derivatives were effective (Kenchappa et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a biochemical used for proteomics research

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body. More research is needed to outline these properties .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .

Properties

IUPAC Name

1-benzyl-3-thiophen-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-11-13-10-17(9-12-5-2-1-3-6-12)16-15(13)14-7-4-8-19-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKYAOHVKGPROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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